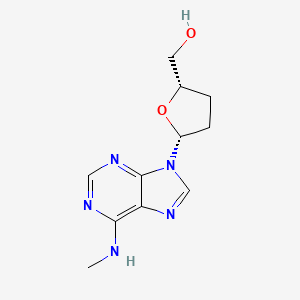
6-Methyl-2',3'-dideoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MDDA” refers to the enzyme methanethiol S-methyltransferase, which is involved in the methylation of hydrogen sulfide to dimethylsulfide. This enzyme plays a significant role in the global sulfur cycle and has been identified in various microorganisms and environments .
准备方法
The preparation of methanethiol S-methyltransferase involves the expression of the mddA gene in suitable host organisms. This gene is abundant in diverse environments, including marine sediments, lake sediments, hydrothermal vents, and soils . The enzyme can be isolated and purified from these sources for further study.
化学反应分析
Methanethiol S-methyltransferase catalyzes the S-methylation of hydrogen sulfide to produce dimethylsulfide. This reaction involves the transfer of a methyl group from methanethiol to hydrogen sulfide, resulting in the formation of dimethylsulfide and a byproduct . The enzyme is known to undergo oxidation and reduction reactions, and common reagents used in these reactions include methanethiol and hydrogen sulfide .
科学研究应用
Methanethiol S-methyltransferase has several scientific research applications. It is used in studies related to the global sulfur cycle, as it plays a crucial role in the production of dimethylsulfide, a volatile organic sulfur compound that influences climate regulation .
作用机制
The mechanism of action of methanethiol S-methyltransferase involves the transfer of a methyl group from methanethiol to hydrogen sulfide. Key residues in the enzyme’s active site facilitate this transfer, resulting in the production of dimethylsulfide . The enzyme’s activity is regulated by various factors, including the availability of substrates and the presence of specific cofactors .
相似化合物的比较
Methanethiol S-methyltransferase is unique in its ability to methylate hydrogen sulfide to produce dimethylsulfide. Similar enzymes include dimethylsulfoniopropionate lyase and methionine gamma-lyase, which also participate in sulfur metabolism but have different substrate specificities and reaction mechanisms . The uniqueness of methanethiol S-methyltransferase lies in its specific role in the methylation of hydrogen sulfide, which is a critical step in the global sulfur cycle .
属性
CAS 编号 |
85326-07-4 |
|---|---|
分子式 |
C11H15N5O2 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h5-8,17H,2-4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChI 键 |
ODPGJSIBNBRBDT-JGVFFNPUSA-N |
手性 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CC[C@H](O3)CO |
规范 SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CCC(O3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















